3-(2-Hydroxy-3-methoxyphenyl)-1-(2-methylpropyl)-4,6-dioxo-5-(propan-2-yl)octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid
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Overview
Description
3-(2-HYDROXY-3-METHOXYPHENYL)-1-ISOBUTYL-5-ISOPROPYL-4,6-DIOXOOCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID is a complex organic compound that belongs to the class of pyrrole derivatives This compound is characterized by its unique structure, which includes a pyrrole ring fused with a pyrrolidine ring, and various functional groups such as hydroxyl, methoxy, isobutyl, and isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-HYDROXY-3-METHOXYPHENYL)-1-ISOBUTYL-5-ISOPROPYL-4,6-DIOXOOCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID typically involves multi-step organic reactions. One common approach is the condensation of a suitable pyrrole precursor with an aldehyde or ketone, followed by cyclization and functional group modifications. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Optimization of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial for maximizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
3-(2-HYDROXY-3-METHOXYPHENYL)-1-ISOBUTYL-5-ISOPROPYL-4,6-DIOXOOCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl groups results in the formation of alcohols .
Scientific Research Applications
3-(2-HYDROXY-3-METHOXYPHENYL)-1-ISOBUTYL-5-ISOPROPYL-4,6-DIOXOOCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(2-HYDROXY-3-METHOXYPHENYL)-1-ISOBUTYL-5-ISOPROPYL-4,6-DIOXOOCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with an indole nucleus, such as tryptophan and indole-3-acetic acid, share some structural similarities and biological activities.
Pyrrole Derivatives: Other pyrrole-based compounds, such as porphyrins and pyrrolidines, exhibit similar chemical reactivity and applications.
Uniqueness
3-(2-HYDROXY-3-METHOXYPHENYL)-1-ISOBUTYL-5-ISOPROPYL-4,6-DIOXOOCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID is unique due to its specific combination of functional groups and fused ring structure.
Properties
Molecular Formula |
C21H28N2O6 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
1-(2-hydroxy-3-methoxyphenyl)-3-(2-methylpropyl)-4,6-dioxo-5-propan-2-yl-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C21H28N2O6/c1-10(2)9-21(20(27)28)15-14(18(25)23(11(3)4)19(15)26)16(22-21)12-7-6-8-13(29-5)17(12)24/h6-8,10-11,14-16,22,24H,9H2,1-5H3,(H,27,28) |
InChI Key |
RJZPGXCJJLRMQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1(C2C(C(N1)C3=C(C(=CC=C3)OC)O)C(=O)N(C2=O)C(C)C)C(=O)O |
Origin of Product |
United States |
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